3-Nitropyrazolo[1,5-a]pyrazin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitropyrazolo[1,5-a]pyrazin-4-amine is a heterocyclic compound with the molecular formula C6H5N5O2 It is characterized by a pyrazolo[1,5-a]pyrazine core structure substituted with a nitro group at the 3-position and an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitropyrazolo[1,5-a]pyrazin-4-amine typically involves a multi-step process. One common method includes the cyclocondensation of β-enaminones with NH-5-aminopyrazoles, followed by regioselective electrophilic substitution with nitro reagents. This process can be optimized using microwave-assisted synthesis, which offers shorter reaction times and higher yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as batch processing and continuous flow chemistry, can be applied to scale up the laboratory procedures.
Chemical Reactions Analysis
Types of Reactions
3-Nitropyrazolo[1,5-a]pyrazin-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) and Pd/C catalyst in ethanol at ambient temperature.
Substitution: Electrophilic reagents such as N-halosuccinimides in the presence of a base.
Major Products Formed
Reduction: 3-Aminopyrazolo[1,5-a]pyrazin-4-amine.
Substitution: Various substituted pyrazolo[1,5-a]pyrazines depending on the electrophile used.
Scientific Research Applications
3-Nitropyrazolo[1,5-a]pyrazin-4-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including antitumor and anxiolytic drugs.
Materials Science: The compound is used in the synthesis of organic light-emitting diodes (OLEDs) and semiconductor materials due to its photophysical properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 3-nitropyrazolo[1,5-a]pyrazin-4-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. Molecular docking studies have shown that derivatives of this compound can interact with various biological targets, explaining their antitumor activity .
Comparison with Similar Compounds
Similar Compounds
3-Halopyrazolo[1,5-a]pyrazines: These compounds have similar structures but with halogen substituents instead of a nitro group.
3-Aminopyrazolo[1,5-a]pyrazines: These are the reduced forms of 3-nitropyrazolo[1,5-a]pyrazin-4-amine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both nitro and amine groups allows for diverse chemical modifications and applications in various fields.
Biological Activity
3-Nitropyrazolo[1,5-a]pyrazin-4-amine is a nitrogen-containing heterocyclic compound characterized by its unique structure, which includes a nitro group at the 3-position and an amino group at the 4-position of the pyrazine ring. Its molecular formula is C6H6N4O2 with a molecular weight of approximately 179.14 g/mol. This compound has garnered significant attention in medicinal chemistry due to its promising biological activities, particularly in pharmacology and potential therapeutic applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes. The nitro group can undergo reduction to form reactive intermediates that inhibit enzyme activity, disrupting cellular processes. This mechanism positions the compound as a potential candidate for anticancer therapy by targeting enzymes involved in cancer cell proliferation.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antitumor Activity : The compound has shown promise in inhibiting cancer cell growth through its action on specific enzymes critical for tumor development.
- Enzyme Inhibition : It has been studied for its ability to inhibit various enzymes, which could lead to therapeutic applications in treating diseases where enzyme dysregulation is a factor.
- Neuroprotective Properties : Similar compounds have demonstrated neuroprotective effects, suggesting potential applications in neurodegenerative diseases .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
Pyrazolo[1,5-a]pyrimidine | Fused pyrimidine ring | Strong antitumor properties |
4-Amino-pyrazolo[1,5-a]pyrimidine | Amino group at the 4-position | Known for neuroprotective effects |
3-Methylpyrazolo[1,5-a]pyrimidine | Methyl substitution at the 3-position | Enhanced lipophilicity for better bioavailability |
5-Nitropyrazole | Nitro group at the 5-position | Demonstrated antibacterial activity |
These comparisons highlight how structural modifications can influence biological activity and therapeutic potential.
Synthesis Methods
The synthesis of this compound typically involves multi-step processes such as cyclocondensation reactions followed by regioselective electrophilic substitution with nitro reagents. This allows for the introduction of functional groups that enhance its biological activity.
Research Applications
The compound serves multiple roles in scientific research:
- Medicinal Chemistry : As a lead compound for drug discovery focused on anticancer therapies.
- Biological Studies : Used to explore enzyme inhibition mechanisms and their implications in various diseases.
- Material Science : Investigated for applications in developing fluorescent dyes and organic light-emitting diodes (OLEDs) .
Case Studies and Recent Findings
Recent studies have documented various biological activities associated with pyrazole derivatives, including those similar to this compound. For instance:
- Anticancer Studies : A study demonstrated that derivatives of pyrazolo compounds exhibited significant cytotoxicity against various cancer cell lines, indicating potential therapeutic applications.
- Enzyme Inhibition : Research highlighted that modifications to the amino group can enhance binding affinity to target enzymes, suggesting pathways for developing more potent inhibitors.
These findings emphasize the versatility and potential of this compound in drug development and therapeutic applications.
Properties
Molecular Formula |
C6H5N5O2 |
---|---|
Molecular Weight |
179.14 g/mol |
IUPAC Name |
3-nitropyrazolo[1,5-a]pyrazin-4-amine |
InChI |
InChI=1S/C6H5N5O2/c7-6-5-4(11(12)13)3-9-10(5)2-1-8-6/h1-3H,(H2,7,8) |
InChI Key |
VYKVPWIYNYJFEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)[N+](=O)[O-])C(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.